Dantrolene Impurity 2 Dantrolene Impurity 2 5-(4-Nitrophenyl)-2-furaldehyde-(2-carboxymethyl) Semicarbazone is an impurity in the synthesis of Dantrolene, a muscle relaxant (skeletal). Dantrolene is used in the treatment of malignant hyperthermia.
Brand Name: Vulcanchem
CAS No.: 57268-33-4
VCID: VC0195770
InChI: InChI=1S/C14H12N4O6/c15-14(21)17(8-13(19)20)16-7-11-5-6-12(24-11)9-1-3-10(4-2-9)18(22)23/h1-7H,8H2,(H2,15,21)(H,19,20)/b16-7-
SMILES: C1=CC(=CC=C1C2=CC=C(O2)C=NN(CC(=O)O)C(=O)N)[N+](=O)[O-]
Molecular Formula: C14H12N4O6
Molecular Weight: 332.27

Dantrolene Impurity 2

CAS No.: 57268-33-4

Cat. No.: VC0195770

Molecular Formula: C14H12N4O6

Molecular Weight: 332.27

Purity: > 95%

* For research use only. Not for human or veterinary use.

Dantrolene Impurity 2 - 57268-33-4

CAS No. 57268-33-4
Molecular Formula C14H12N4O6
Molecular Weight 332.27
IUPAC Name 2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid
Standard InChI InChI=1S/C14H12N4O6/c15-14(21)17(8-13(19)20)16-7-11-5-6-12(24-11)9-1-3-10(4-2-9)18(22)23/h1-7H,8H2,(H2,15,21)(H,19,20)/b16-7-
SMILES C1=CC(=CC=C1C2=CC=C(O2)C=NN(CC(=O)O)C(=O)N)[N+](=O)[O-]

Chemical Identity and Nomenclature

Dantrolene Impurity 2 is recognized by several chemical identifiers and synonyms in pharmaceutical research and regulatory documentation. The compound is formally classified as a related compound of dantrolene sodium, with specific nomenclature that reflects its chemical structure.

Primary Chemical Identifiers

The chemical identity of Dantrolene Impurity 2 is established through multiple standardized identifiers:

  • Chemical Name: 5-(4-nitrophenyl)-2-furaldehyde-(2-carboxymethyl) semicarbazone

  • CAS Registry Number: 57268-33-4

  • Molecular Formula: C14H12N4O6

  • Molecular Weight: 332.27 g/mol

Alternative Nomenclature and Synonyms

The compound is recognized by numerous synonyms in scientific literature and commercial catalogs:

  • Dantrolene Related Compound B

  • Dantrolene USP RC B

  • Dantrolene EP Impurity B

  • N-carbamoyl-N-(((5-(4-nitrophenyl)furan-2-yl)methylene)amino)glycine

  • [(Aminocarbonyl)[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazino]acetic acid

This diversity in nomenclature reflects the compound's recognition across different pharmacopoeias and regulatory frameworks, including the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).

Physical and Chemical Properties

Dantrolene Impurity 2 possesses distinctive physical and chemical characteristics that are essential for its identification, analysis, and handling in pharmaceutical contexts.

Physical State and Appearance

The compound exists as a solid substance at standard conditions with a characteristic yellow to dark yellow coloration . This distinctive appearance aids in visual identification during laboratory handling and analysis.

Physicochemical Properties

The compound exhibits several important physicochemical parameters that define its behavior:

PropertyValue
Physical StateSolid
ColorYellow to Dark Yellow
Melting Point>110°C (with decomposition)
Boiling Point602.0±65.0 °C (Predicted)
Density1.53±0.1 g/cm³ (Predicted)
pKa4.05±0.10 (Predicted)
SolubilitySlightly soluble in DMSO and Methanol
FDA UNIIGH30OG3T55

Analytical Methods for Detection and Quantification

Reliable analytical methods for the detection and quantification of Dantrolene Impurity 2 are essential for pharmaceutical quality control and regulatory compliance.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography with spectrodensitometric detection has been developed as an effective method for determining Dantrolene Impurity 2 in the presence of dantrolene sodium. This technique represents a significant advancement as it is reported to be the first HPTLC method specifically developed for this purpose .

The method demonstrates excellent analytical performance characteristics for Dantrolene Impurity 2, as shown in the following validation parameters:

ParameterValue
Linear Range0.1–2.0 μg band⁻¹
Correlation Coefficient (r)0.9993
Limit of Detection (LOD)0.032 μg band⁻¹
Limit of Quantification (LOQ)0.096 μg band⁻¹
Accuracy (mean ± SD)100.25 ± 0.337%
Repeatability (%RSD)0.219%
Intermediate Precision (%RSD)0.488%

Calibration and Quantitative Analysis

The quantitative determination of Dantrolene Impurity 2 follows a polynomial regression model:

A = aX² + bX + C

Where:

  • A represents the integrated peak area

  • X is the concentration in μg band⁻¹

  • a = -0.241 (Coefficient a)

  • b = 1.4158 (Coefficient b)

  • C = 0.3283 (Intercept)

This mathematical relationship enables accurate quantification across the established concentration range.

System Suitability Parameters

The reliability of the analytical method is further confirmed through system suitability testing, which ensures consistent performance:

ParameterObtained ValueReference Value
Symmetry Factor1.093<1.5
Capacity FactorNot fully specified in data-

These parameters confirm that the analytical system maintains appropriate performance characteristics for the accurate determination of Dantrolene Impurity 2.

Pharmaceutical Significance and Quality Control

Dantrolene Impurity 2 holds considerable importance in pharmaceutical manufacturing and quality control processes for dantrolene sodium products.

Reference Standards

ManufacturerProduct NumberProduct DescriptionPackagingPrice (USD)
Sigma-AldrichPHR2293Pharmaceutical Secondary Standard; Certified Reference Material100 MG$691
Sigma-Aldrich1163173Dantrolene Related Compound B50 mg$1490
TRCN5035405-(4-Nitrophenyl)-2-furaldehyde-(2-carboxymethyl)Semicarbazone50 mg$580
Medical Isotopes, Inc.664185-(4-Nitrophenyl)-2-furaldehyde-(2-carboxymethyl)Semicarbazone1 mg$610

Chemical Relationship to Dantrolene Sodium

Understanding the chemical relationship between Dantrolene Impurity 2 and dantrolene sodium provides insight into its origin and significance in pharmaceutical manufacturing.

Structural Relationship

Dantrolene Impurity 2 (Dantrolene Related Compound B) shares structural elements with dantrolene sodium, particularly the 5-(4-nitrophenyl)furan moiety. This structural similarity explains its classification as a related compound and its potential presence as a process-related impurity in dantrolene sodium manufacturing.

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